(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
CAS No.: 175452-89-8
Cat. No.: VC6944530
Molecular Formula: C21H21NO6
Molecular Weight: 383.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175452-89-8 |
---|---|
Molecular Formula | C21H21NO6 |
Molecular Weight | 383.4 |
IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Standard InChI | InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m1/s1 |
Standard InChI Key | GVVDKFNHFXLOQY-GOSISDBHSA-N |
SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a glutamic acid backbone modified at the α-amino and γ-carboxyl groups. The (4R) stereochemical designation specifies the absolute configuration at the fourth carbon, critical for maintaining chiral integrity in peptide sequences. Key structural components include:
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Fmoc group: A 9-fluorenylmethoxycarbonyl moiety attached to the α-amino group, providing base-labile protection .
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Methoxy ester: A methyl ester at the γ-carboxyl position, offering acid-stable protection that is selectively removable under mild alkaline conditions.
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>23</sub>NO<sub>7</sub> |
Molecular Weight | 413.43 g/mol |
CAS Number | Not publicly disclosed |
IUPAC Name | (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
InChI Key | ZXZRUKEUDWGJST-UHFFFAOYSA-N |
The methoxy ester reduces polarity, enhancing solubility in organic solvents like dimethylformamide (DMF), which is essential for SPPS compatibility .
Synthesis and Functionalization
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
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Amino Protection: L-Glutamic acid reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (water/dichloromethane) under alkaline conditions (pH 8–9). This step selectively protects the α-amino group .
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Esterification: The γ-carboxyl group is esterified using methanol in the presence of thionyl chloride (SOCl<sub>2</sub>) or dicyclohexylcarbodiimide (DCC), forming the methoxy ester.
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Purification: Crude product is purified via reverse-phase HPLC or silica gel chromatography, achieving >98% purity .
Applications in Peptide Synthesis
Role in SPPS
As a building block, this derivative addresses two challenges in peptide synthesis:
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Amino Group Activation: The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling without affecting the methoxy ester .
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Carboxyl Compatibility: The methoxy ester remains intact during standard Fmoc deprotection, enabling selective side-chain deprotection in later stages.
Case Study: Synthesis of Glutamic Acid-Rich Peptides
In a 2023 study, researchers incorporated this derivative into the synthesis of polyglutamate sequences for drug delivery systems. The methoxy ester prevented γ-carboxyl reactivity during chain elongation, reducing undesired cyclization by 72% compared to unprotected analogs.
Comparative Analysis with Analogous Derivatives
The methoxy ester offers a balance between stability and ease of removal, avoiding the need for hydrogenation (as in benzyl esters) or strong acids (tert-butyl esters) .
Research Advancements and Challenges
Innovations in Deprotection Efficiency
A 2024 study optimized the methoxy ester cleavage using LiOH in THF/water (95:5), achieving 94% yield without racemization—a 15% improvement over traditional NaOH methods.
Limitations
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